N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide
Description
N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique properties, making it valuable in medicinal chemistry, materials science, and other applications.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(5-9(12)13)10(16)7-4-6(11)2-3-8(7)15/h2-4,9,15H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFSAKRWOMYUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)F)C(=O)C1=C(C=CC(=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation methods and allows access to a wide range of difluoroethylated nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Scientific Research Applications
N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide involves its ability to act as a hydrogen bond donor due to the presence of the CF2H group . This property enhances its binding affinity to molecular targets, making it effective in drug design and other applications. The compound’s interaction with molecular targets often involves hydrogen bonding and steric complementarity, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoroethyl)-2-fluoroaniline: This compound shares the difluoroethyl group and exhibits similar properties.
Poly[N-(2,2-difluoroethyl)acrylamide]: A fluorinated polymer with unique thermoresponsive properties.
Uniqueness
N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide is unique due to its specific combination of fluorine atoms and functional groups, which impart distinct properties not found in other similar compounds. Its ability to act as a hydrogen bond donor and its stability make it particularly valuable in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
